Codeine-N-oxide
Overview
Description
Codeine-N-oxide, also known as genocodeine, is an active metabolite of codeine . It is an opiate listed as a Schedule I controlled substance . It is considerably weaker than codeine . Codeine is commonly used in combination with other drugs for over-the-counter cough relief medication .
Synthesis Analysis
The amine oxides of this type, including Codeine-N-oxide, form as oxidation products of the parent chemical . Virtually every morphine/codeine class opioid has an equivalent nitrogen derivative .Molecular Structure Analysis
The molecular formula of Codeine-N-oxide is C18H21NO4 . It has a benzene ring with heteroatoms bound to the ring which is capable of absorbing light energy in the ultraviolet (UV) range .Physical And Chemical Properties Analysis
The molar mass of Codeine-N-oxide is 315.369 g·mol−1 . No further specific physical and chemical properties are available.Scientific Research Applications
NMR Characterization and Isomer Analysis
- NMR Studies: Codeine N-oxide is an active metabolite of codeine, identified as a degradant in codeine-based drug products. A study focusing on the N-methyl function of codeine N-oxide identified two regio-isomers, which were isolated and characterized using NMR techniques. This study highlighted the importance of N-oxidation and its effects on the chemical shifts of codeine, thereby contributing to a deeper understanding of its structural and chemical properties (Boiteau et al., 2022).
Analytical Techniques for Detection
- Electrochemical Sensing: Advanced electrochemical methods have been developed for the sensitive and selective determination of codeine. Techniques such as differential pulse voltammetry using boron-doped diamond film electrodes have been utilized to detect codeine in various formulations and biological fluids (Švorc et al., 2013).
- Photoelectrochemical Sensors: The development of new sensors for codeine detection, using combinations of materials like cerium oxide nanocubes and gold nanoparticles, demonstrates the growing interest in creating more efficient and sensitive methods for monitoring codeine levels in various settings (Khairy, 2021).
Transformation Pathways and Environmental Impact
- Transformation in Wastewater Treatment: Research into the transformation of codeine in biological wastewater treatment has identified several transformation products. Understanding the transformation pathway of codeine, particularly in relation to structurally related opium alkaloids, is crucial for environmental monitoring and management (Wick et al., 2011).
Pharmacogenetic Considerations
- CYP2D6 Genotype and Codeine Therapy: The Clinical Pharmacogenetics Implementation Consortium has issued guidelines on codeine therapy in the context of CYP2D6 genotype. This is significant because codeine's efficacy and safety are influenced by CYP2D6 activity, which is subject to genetic polymorphisms (Crews et al., 2012; Crews et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(3S,4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLSDHWCOJPHIE-KFUGMXNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@@+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190359 | |
Record name | Codeine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Codeine N-oxide | |
CAS RN |
3688-65-1 | |
Record name | Codeine-N-oxide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01568 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Codeine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Codeine N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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